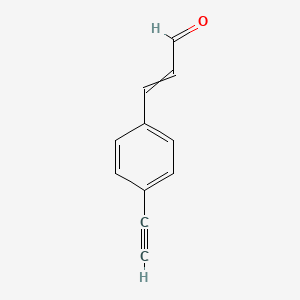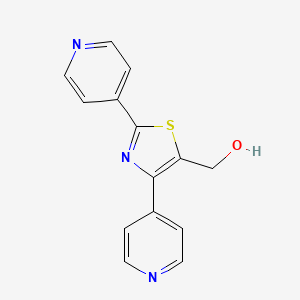
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring substituted with pyridine groups at the 2 and 4 positions and a methanol group at the 5 position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole ring or the pyridine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring and pyridine groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core but differ in the substituents at the 2 and 4 positions.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both pyridine and methanol groups enhances its versatility in chemical reactions and its potential for various applications .
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2,4-dipyridin-4-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C14H11N3OS/c18-9-12-13(10-1-5-15-6-2-10)17-14(19-12)11-3-7-16-8-4-11/h1-8,18H,9H2 |
InChI Key |
FFMHUVMGTACOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=N2)C3=CC=NC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


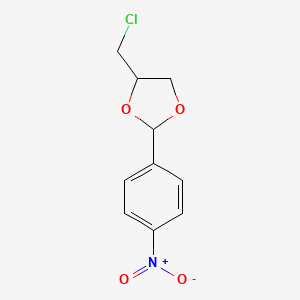
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
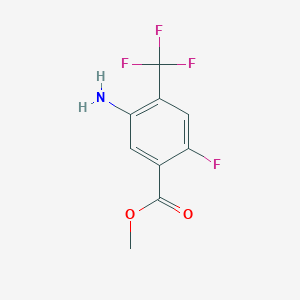



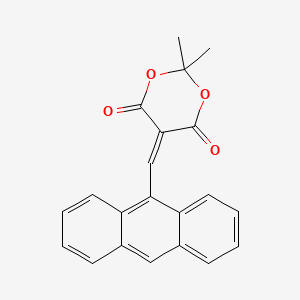
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
